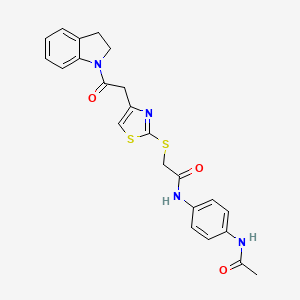

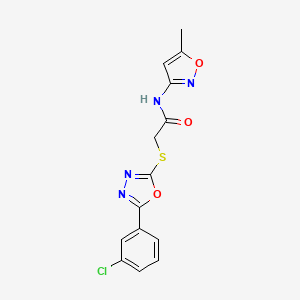

![molecular formula C23H15F2N3 B2667086 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-45-2](/img/structure/B2667086.png)

5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring. The molecule also contains two fluorobenzyl groups attached to the pyrazoloquinoline core .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazoloquinoline core and the introduction of the fluorobenzyl groups. This could potentially be achieved through cross-coupling reactions or other types of carbon-carbon bond-forming reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazoloquinoline core and the fluorobenzyl groups. The presence of the fluorine atoms could potentially influence the electronic properties of the molecule, and the bicyclic structure could impart rigidity to the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrazoloquinoline core might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms. The fluorobenzyl groups could potentially undergo reactions at the carbon-fluorine bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could potentially increase the compound’s stability and affect its polarity. The bicyclic structure could influence the compound’s shape and rigidity .Scientific Research Applications

Quinoxaline Derivatives and Biological Activities

Quinoxaline derivatives, including structures similar to 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline, have been extensively studied for their diverse biological activities. These compounds, belonging to a broader class of heterocyclic compounds, have shown significant potential in pharmaceutical applications due to their structural versatility and pharmacological properties. Quinoxalines and their analogs have been used as dyes, pharmaceuticals, and antibiotics, with recent studies exploring their antitumoral properties. The synthesis of quinoxaline derivatives often involves the condensation of ortho-diamines with 1,2-diketones, offering a pathway to a wide variety of substituted derivatives with potential biomedical applications, such as antimicrobial activities and treatment of chronic and metabolic diseases (Aastha Pareek and Dharma Kishor, 2015).

Quinazoline and Pyrimidine Derivatives in Optoelectronics

Quinazoline and pyrimidine derivatives, closely related to the quinoxaline family, have been recognized for their applications beyond the pharmaceutical domain, particularly in the field of optoelectronics. The incorporation of quinazoline and pyrimidine moieties into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These compounds have been utilized in the development of luminescent materials, organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, highlighting their versatility and potential in modern technological applications (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Anticorrosive Properties of Quinoline Derivatives

Quinoline derivatives, including structures related to this compound, have been studied for their anticorrosive properties. These compounds have demonstrated effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms. The presence of polar substituents such as hydroxyl, methoxy, amino, and nitro groups enhances their adsorption and interaction with metallic surfaces, making them valuable in the development of anticorrosive materials (C. Verma, M. Quraishi, E. Ebenso, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2N3/c24-17-11-9-15(10-12-17)22-19-14-28(13-16-5-1-3-7-20(16)25)21-8-4-2-6-18(21)23(19)27-26-22/h1-12,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVBLCFIQZJNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

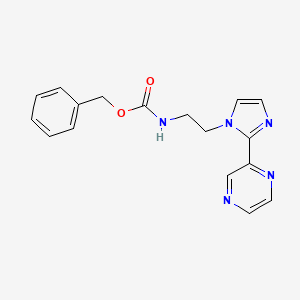

![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667006.png)

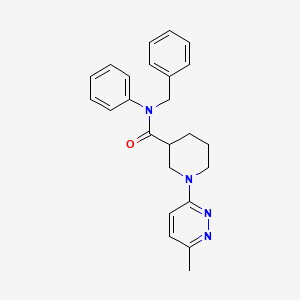

![1,3,6,6,9,10-Hexamethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B2667014.png)

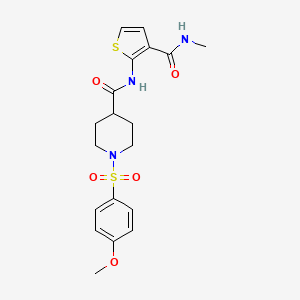

![N-(2-chloro-4-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2667018.png)

![Tert-butyl 4-fluoro-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2667019.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2667024.png)